

Cross-Validation of Experimental Results for CdKr Properties: A Comparative Guide

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Compound of Interest

Compound Name: Cadmium;krypton

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This guide provides an objective comparison of the experimentally determined spectroscopic properties of the Cadmium-Krypton (CdKr) van der Waals molecule. Data for CdKr is presented alongside its lighter analogues, Cadmium-Neon (CdNe) and Cadmium-Argon (CdAr), to provide a comprehensive cross-validation and highlight trends within the Cadmium-rare gas series. The experimental protocols employed in these studies are detailed to facilitate replication and further investigation.

Data Presentation: Spectroscopic Constants of Cadmium-Rare Gas Dimers

The following table summarizes the key spectroscopic constants for the ground ($X^1\Sigma^+$) and various excited electronic states of CdNe, CdAr, and CdKr. These parameters, including the dissociation energy (D_e), equilibrium internuclear distance (r_e), and vibrational constant (ω_e), are fundamental to understanding the potential energy surfaces and stability of these weakly bound molecules.

Electronic State	Molecule	Dissociation Energy (D_e) (cm^{-1})	Equilibrium Internuclear Distance (r_e) (\AA)	Vibrational Constant (ω_e) (cm^{-1})
$X\ ^1\Sigma^+$ (Ground State)	$^{114}\text{Cd}^{84}\text{Kr}$	125.5	4.47	23.5
	$^{116}\text{Cd}^{40}\text{Ar}$	92.8	4.33 ± 0.04	20.6
	$^{116}\text{Cd}^{20}\text{Ne}$	35.4	4.26 ± 0.05	11.2
$A\ ^3O^+$	$^{114}\text{Cd}^{84}\text{Kr}$	513	-	-
	$^{116}\text{Cd}^{40}\text{Ar}$	325	3.45 ± 0.03	-
	$^{116}\text{Cd}^{20}\text{Ne}$	77	3.62 ± 0.05	-
$B\ ^3I$	$^{114}\text{Cd}^{84}\text{Kr}$	-	-	-
	$^{116}\text{Cd}^{40}\text{Ar}$	-	-	-
	$^{116}\text{Cd}^{20}\text{Ne}$	-	-	-
$C\ ^1\Pi_1$	$^{114}\text{Cd}^{84}\text{Kr}$	1036	$\Delta r_e(\text{C-X}) = 1.16$	56.72
	$^{116}\text{Cd}^{40}\text{Ar}$	544	3.28 ± 0.05	47.97
	$^{116}\text{Cd}^{20}\text{Ne}$	89	3.61 ± 0.05	23.36
$D\ ^1\Sigma_0^+$	$^{114}\text{Cd}^{84}\text{Kr}$	Repulsive	-	-
	$^{116}\text{Cd}^{40}\text{Ar}$	Repulsive	-	-
	$^{116}\text{Cd}^{20}\text{Ne}$	-	-	-

Experimental Protocols

The primary experimental technique used to obtain the data presented above is laser-induced fluorescence (LIF) spectroscopy coupled with a supersonic jet expansion. This method is ideally suited for the study of weakly bound van der Waals molecules like CdKr.

Sample Preparation and Introduction

A carrier gas mixture, typically helium (He) seeded with a small percentage of krypton (Kr), is passed over a heated reservoir of cadmium (Cd) metal. The high temperature of the reservoir produces a sufficient vapor pressure of Cd atoms, which are then entrained in the carrier gas flow.

Supersonic Jet Expansion

The gas mixture is expanded through a small nozzle (typically a few hundred micrometers in diameter) into a high-vacuum chamber. This rapid, adiabatic expansion results in the cooling of the internal degrees of freedom of the gas molecules and atoms to very low temperatures (a few Kelvin). Under these conditions, the weakly attractive van der Waals forces can overcome the thermal energy, leading to the formation of CdKr molecules.

Laser Excitation

The supersonic jet is intersected by a tunable, pulsed dye laser beam. The wavelength of the laser is scanned over the region of interest, and when the laser frequency matches an electronic transition in the CdKr molecule, it is excited from its ground electronic state to a specific vibrational and rotational level of an excited electronic state.

Fluorescence Detection

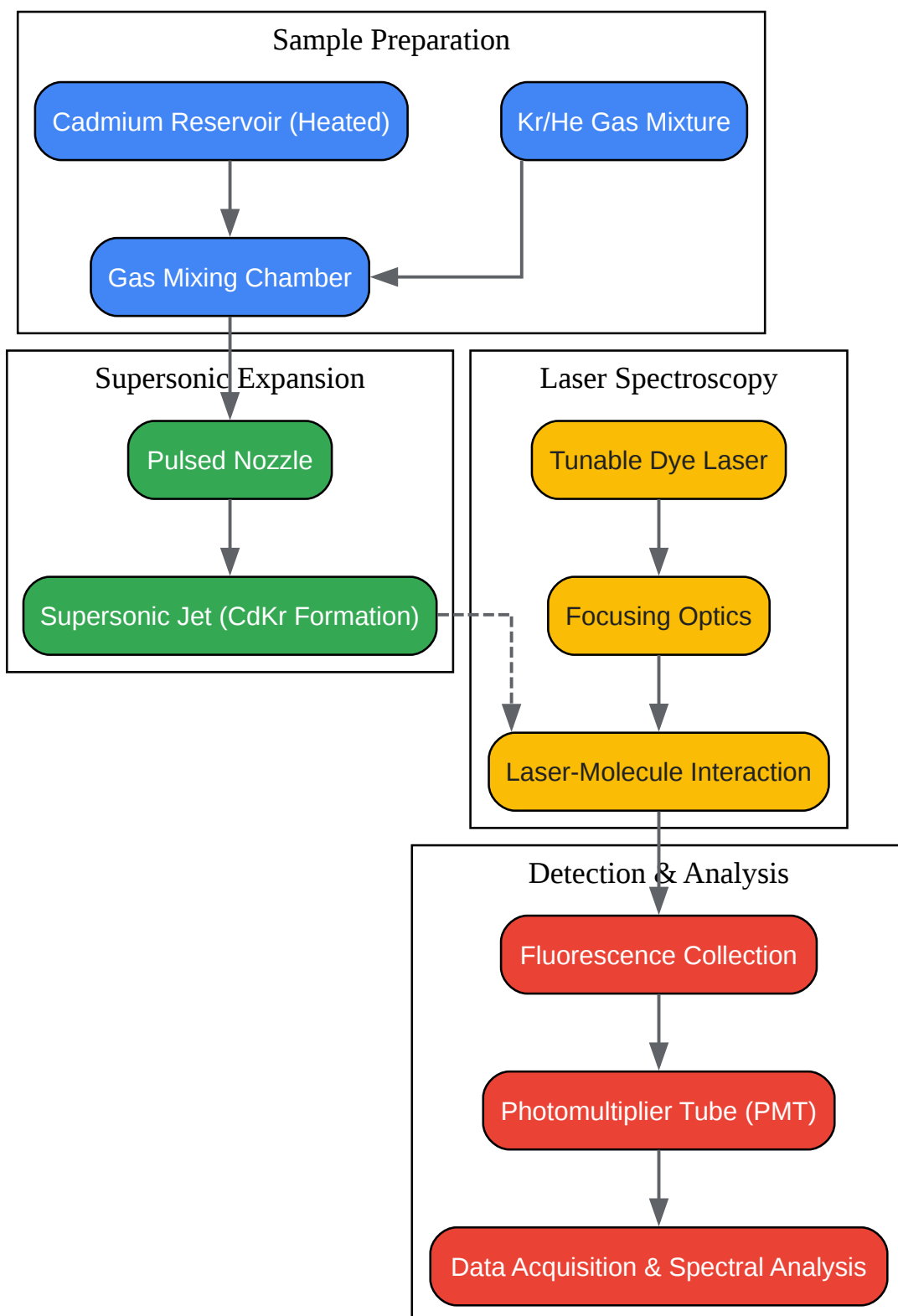
Following excitation, the electronically excited CdKr molecules will relax to lower energy levels, emitting fluorescence. This fluorescence is collected at a right angle to both the molecular beam and the laser beam using a lens system and is focused onto the entrance slit of a monochromator or detected by a photomultiplier tube (PMT).

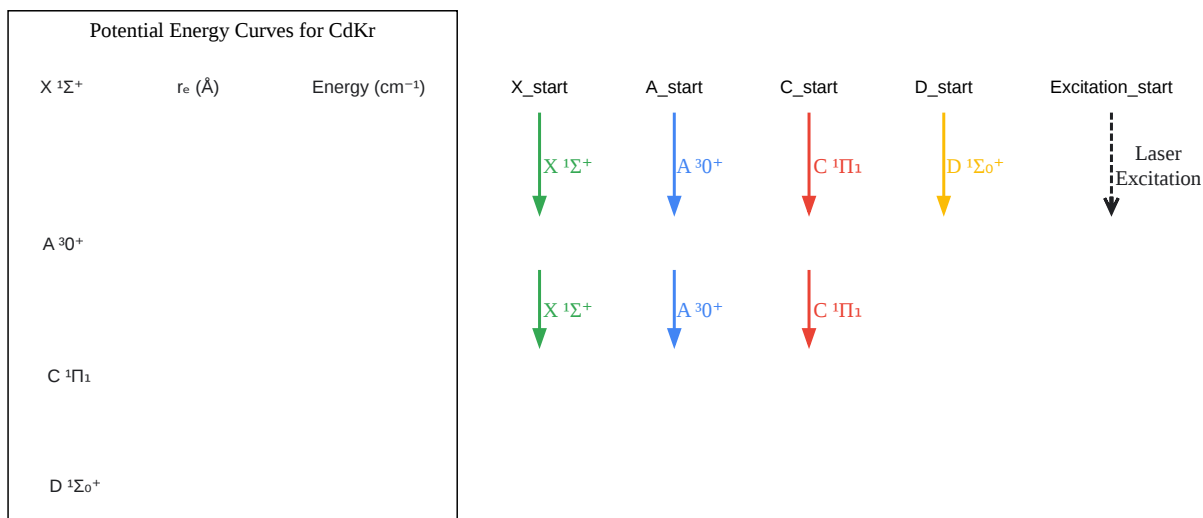
Data Acquisition and Analysis

The fluorescence intensity is recorded as a function of the laser excitation wavelength, resulting in an excitation spectrum. By analyzing the vibrational and rotational structure of these spectra, the spectroscopic constants for the involved electronic states can be determined. For more detailed studies, the fluorescence can be dispersed by a monochromator to obtain a dispersed fluorescence spectrum, which provides information about the vibrational levels of the ground electronic state.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the laser-induced fluorescence spectroscopy of CdKr and the potential energy curves of the key electronic states.





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